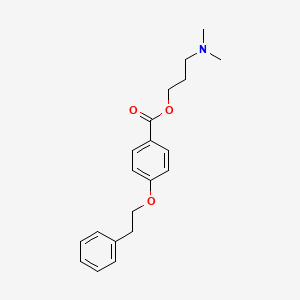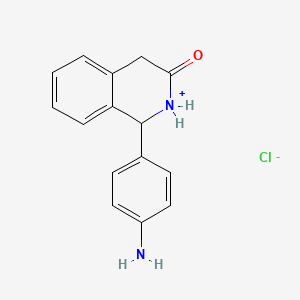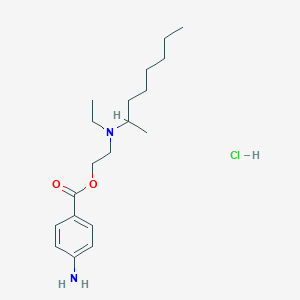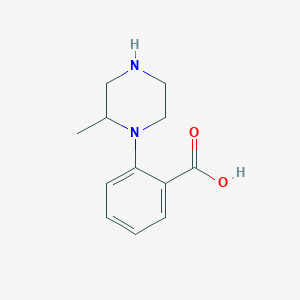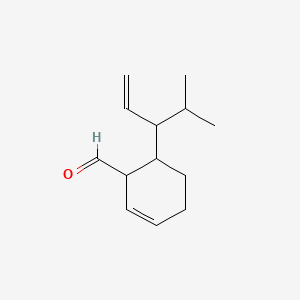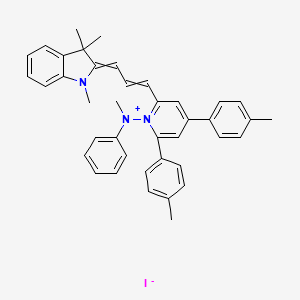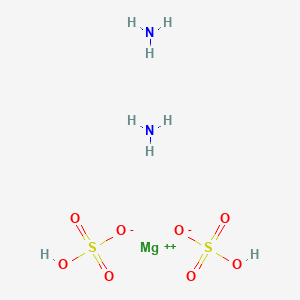
Ammonium magnesium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium magnesium sulfate, also known as this compound hexahydrate, is a chemical compound with the formula (NH₄)₂Mg(SO₄)₂·6H₂O. It is commonly found in nature as the mineral boussingaultite. This compound is characterized by its white crystalline appearance and high solubility in water. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium magnesium sulfate can be synthesized through the reaction of magnesium sulfate with ammonium sulfate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to crystallize to form this compound hexahydrate crystals. The reaction can be represented as follows: [ \text{MgSO₄} + \text{(NH₄)₂SO₄} + 6\text{H₂O} \rightarrow \text{(NH₄)₂Mg(SO₄)₂·6H₂O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product of the production of other chemicals, such as ammonium sulfate and magnesium sulfate. The process involves the controlled mixing of these two compounds in large reactors, followed by crystallization and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ammonium magnesium sulfate undergoes various chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to release ammonia, sulfur dioxide, and water vapor.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form magnesium hydroxide and ammonium sulfate.
Precipitation: It can react with other salts to form precipitates, such as magnesium carbonate when reacted with sodium carbonate.
Common Reagents and Conditions
Decomposition: Heating at temperatures above 100°C.
Hydrolysis: Reaction with water at room temperature.
Precipitation: Reaction with sodium carbonate in an aqueous solution.
Major Products Formed
Decomposition: Ammonia, sulfur dioxide, and water vapor.
Hydrolysis: Magnesium hydroxide and ammonium sulfate.
Precipitation: Magnesium carbonate.
Scientific Research Applications
Ammonium magnesium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium and ammonium ions.
Biology: Employed in the preparation of culture media for microbial growth and as a nutrient supplement in biological studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in certain medical treatments.
Industry: Utilized in the production of fertilizers, fire retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium magnesium sulfate involves the release of magnesium and ammonium ions in aqueous solutions. These ions can interact with various molecular targets and pathways, including:
Magnesium Ions: Act as cofactors for numerous enzymatic reactions, playing a crucial role in cellular metabolism and biochemical processes.
Ammonium Ions: Participate in nitrogen metabolism and can be utilized by plants and microorganisms as a nitrogen source.
Comparison with Similar Compounds
Ammonium magnesium sulfate can be compared with other similar compounds, such as:
Ammonium Sulfate: (NH₄)₂SO₄, primarily used as a fertilizer and in protein purification.
Magnesium Sulfate:
Potassium Magnesium Sulfate: K₂Mg(SO₄)₂, used as a fertilizer and in various industrial applications.
Uniqueness
This compound is unique due to its combination of ammonium and magnesium ions, which provides distinct properties and applications compared to other similar compounds. Its high solubility and ability to release both magnesium and ammonium ions make it particularly valuable in scientific research and industrial processes.
Properties
Molecular Formula |
H8MgN2O8S2 |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
magnesium;azane;hydrogen sulfate |
InChI |
InChI=1S/Mg.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
DCNGHDHEMTUKNP-UHFFFAOYSA-L |
Canonical SMILES |
N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


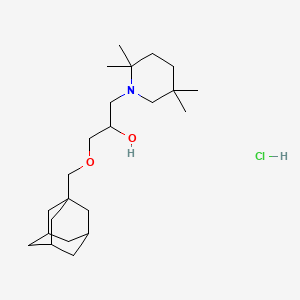
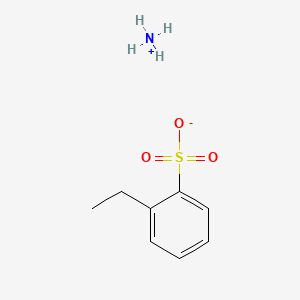
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)


![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
